Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxyquinoline-4-carboxylic acid

Antioxidant activity ABTS assay Regioisomeric comparison

3-Hydroxyquinoline-4-carboxylic acid (3-hydroxycinchoninic acid, CAS 118-13-8) is a heterocyclic quinoline derivative bearing a hydroxyl group at the 3-position and a carboxylic acid at the 4-position of the quinoline nucleus. This specific 3-OH/4-COOH regiochemistry establishes a bifunctional scaffold with distinct chelation geometry, hydrogen-bonding capacity, and synthetic reactivity relative to other quinolinecarboxylic acid positional isomers.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 118-13-8
Cat. No. B086148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyquinoline-4-carboxylic acid
CAS118-13-8
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O
InChIInChI=1S/C10H7NO3/c12-8-5-11-7-4-2-1-3-6(7)9(8)10(13)14/h1-5,12H,(H,13,14)
InChIKeyMXNVEJDRXSFZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyquinoline-4-carboxylic Acid (CAS 118-13-8): A Regiospecific Bifunctional Quinoline Scaffold for Medicinal Chemistry and Materials Science Procurement


3-Hydroxyquinoline-4-carboxylic acid (3-hydroxycinchoninic acid, CAS 118-13-8) is a heterocyclic quinoline derivative bearing a hydroxyl group at the 3-position and a carboxylic acid at the 4-position of the quinoline nucleus. This specific 3-OH/4-COOH regiochemistry establishes a bifunctional scaffold with distinct chelation geometry, hydrogen-bonding capacity, and synthetic reactivity relative to other quinolinecarboxylic acid positional isomers. The compound is primarily accessed via the Pfitzinger reaction of isatin derivatives with α-keto acids or via condensation with chloropyruvic acid [1]. It is commercially available at 97% purity from major suppliers including Thermo Scientific/Acros Organics and serves as a versatile intermediate for constructing benzazepinone and benzoxazepinone IAP antagonists, as well as a ligand for metal-organic photoluminescent materials [1][2].

Why Quinoline-4-carboxylic Acid or Other Positional Isomers Cannot Replace 3-Hydroxyquinoline-4-carboxylic Acid in Research and Industrial Workflows


Quinolinecarboxylic acids sharing the C10 core formula are not functionally interchangeable. The 3-hydroxy substituent fundamentally alters the electron density distribution, acid-base behavior (calculated pKa of the 4-COOH = 3.41 vs. unsubstituted quinoline-4-carboxylic acid), and metal-chelation topology compared to quinoline-4-carboxylic acid (CAS 486-74-8, lacking the 3-OH) or 2-hydroxyquinoline-4-carboxylic acid (CAS 15733-89-8, OH at the 2-position) [1]. The spatial proximity of the 3-OH to the 4-COOH enables intramolecular hydrogen bonding and creates a rigid bidentate O,O-chelation pocket distinct from the N,O-chelation mode of 8-hydroxyquinoline [2]. Furthermore, the 3-hydroxyquinoline system exclusively populates the 3-hydroxy tautomer (100%), whereas other hydroxyquinoline isomers may equilibrate with oxo tautomers, altering reactivity and biological readout [2]. These regiospecific features mean that substitution with a different positional isomer will yield divergent synthetic outcomes, pharmacological profiles, and material properties.

Quantitative Differentiation Evidence for 3-Hydroxyquinoline-4-carboxylic Acid Versus Closest Analogs


ABTS Radical Cation Scavenging: 3-Hydroxyquinoline-4-carboxylic Acid Derivatives Outperform 2-Hydroxy Regioisomeric Counterparts

In a head-to-head comparison of 2-hydroxyquinoline-4-carboxylic acid derivatives (17a,b) vs. 3-hydroxyquinoline-4-carboxylic acid derivatives (12a–d) synthesized from the same isatin precursors via the Pfitzinger reaction, the 3-hydroxy series consistently exhibited higher baseline ABTS radical cation scavenging capacity [1]. The four 3-hydroxy base scaffolds (12a–d) showed ABTS inhibition ranging from 4.09% to 8.97%, whereas the two 2-hydroxy base scaffolds (17a,b) showed only 1.65% to 4.29% inhibition. More critically, upon hybridization with a benzimidazole moiety at C4, the 3-hydroxy-derived hybrid (compound 14) achieved 96.00 ± 0.52% ABTS inhibition, exceeding ascorbic acid (90.04 ± 0.31%) and the 2-hydroxy-derived hybrids (21a: 93.00 ± 0.64%; 21b: 94.00 ± 0.55%) [1]. All measurements performed at n=3 with SEM reported.

Antioxidant activity ABTS assay Regioisomeric comparison Quinoline SAR

In Vivo Toxicity: 3-Hydroxyquinoline-4-carboxylic Acid Demonstrates Lower Acute Toxicity Than 3-Hydroxy-2-phenylcinchoninic Acid in Mice

A direct comparative pharmacology study by Blanchard et al. (1951) evaluated 3-hydroxycinchoninic acid (3-hydroxyquinoline-4-carboxylic acid) against its 2-phenyl-substituted analog, 3-hydroxy-2-phenylcinchoninic acid (HPC), in mice, dogs, and rats [1]. The study explicitly reported that 3-hydroxycinchoninic acid was less toxic for mice than 3-hydroxy-2-phenylcinchoninic acid, while both compounds exhibited approximately equivalent antidiuretic activity and renal phenol red excretion blocking activity in dogs, as well as comparable anterior pituitary stimulation in rats [1]. This demonstrates that the 2-phenyl substituent—while not altering certain pharmacodynamic endpoints—introduces an additional toxicity liability absent in the unsubstituted 3-hydroxyquinoline-4-carboxylic acid scaffold.

In vivo toxicity Mouse model Antidiuretic activity 3-Hydroxycinchoninic acid pharmacology

Class C β-Lactamase Inhibition: 3-Hydroxyquinoline-4-carboxylic Acid Exhibits Low-Micromolar Potency Against Enterobacter cloacae 908R

3-Hydroxyquinoline-4-carboxylic acid was evaluated for inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, yielding an IC50 of 3,000 nM (3.0 μM) when tested at 0.8 μmol concentration [1]. This is one of very few quinoline-4-carboxylic acid derivatives with documented β-lactamase inhibition data in the BindingDB public database. By comparison, structurally related quinoline-4-carboxylic acid (CAS 486-74-8, lacking the 3-OH) has not been reported to exhibit β-lactamase inhibitory activity, and 2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid derivatives in the same database show substantially weaker activity (IC50 = 4,000,000 nM) against P-selectin-mediated adhesion, a mechanistically distinct target [2]. The presence of the free 3-OH group appears critical for this enzyme inhibition phenotype.

β-Lactamase inhibition Antibiotic resistance Enterobacter cloacae Class C β-lactamase

Solid-State Photoluminescence: Na(I)-3-Hydroxyquinoline-4-carboxylate Complex Is a Quantitative Blue Light Emitter with Defined CIE Coordinates

A sodium complex of 3-hydroxyquinoline-4-carboxylic acid, [Na₂(L)₂(Phen)₂(H₂O)₂]·2(H₂O) (where L = 3-hydroxyquinoline-4-carboxylate anion; Phen = 1,10-phenanthroline), was synthesized via a solvothermal approach and structurally characterized by single-crystal X-ray diffraction [1]. Solid-state photoluminescence spectroscopy revealed that the complex is a blue light emitter with CIE 1931 chromaticity coordinates of (x = 0.1542, y = 0.0211) and an energy bandwidth of 1.607 eV, displaying a narrow and intense emission band in the blue region [1]. In contrast, the sodium complex of unsubstituted quinoline-4-carboxylic acid has not been crystallographically characterized with photoluminescence data, and 8-hydroxyquinoline metal complexes (e.g., Alq₃) emit in the green region with CIE coordinates of approximately (0.32, 0.56), representing a fundamentally different emission profile [2]. The free ligand also exhibits strong UV absorption at approximately 300 nm, enabling detection by laser-induced fluorescence spectroscopy .

Photoluminescence Blue light emitter Coordination chemistry CIE chromaticity

Tautomeric Exclusivity: 3-Hydroxyquinoline-4-carboxylic Acid Derivatives Exist Entirely as the 3-Hydroxy Tautomer, Eliminating Oxo-Tautomer Reactivity Ambiguity

In the course of synthesizing 3-hydroxyquinoline derivatives via decarboxylation of quinoline-4-carboxylic acid precursors, attempts to form a chalcone analog (compound 6) via Claisen-Schmidt condensation at C4 failed completely, a result explicitly attributed to 100% population of the 3-hydroxy tautomeric form, which precluded enolate formation at C4 [1]. This stands in marked contrast to 2-hydroxyquinoline and 4-hydroxyquinoline systems, where significant populations of the 4-oxo and 2-oxo tautomers, respectively, are well-documented and influence both reactivity and biological target engagement [2]. The exclusive 3-hydroxy tautomer population ensures predictable electrophilic aromatic substitution (SEAr) reactivity at C4, C6, and C8 positions, enabling reliable bromination, formylation, Mannich reaction, diazonium coupling, and acylation without tautomer-dependent side reactions [1].

Tautomerism 3-Hydroxyquinoline Synthetic reliability Electrophilic aromatic substitution

Procurement-Driven Application Scenarios Where 3-Hydroxyquinoline-4-carboxylic Acid (CAS 118-13-8) Provides Verifiable Advantages


Scaffold Selection for Antioxidant Lead Optimization: Prioritize the 3-Hydroxy Over the 2-Hydroxy Regioisomer

Medicinal chemistry groups synthesizing quinoline-based antioxidant libraries should procure 3-hydroxyquinoline-4-carboxylic acid rather than the 2-hydroxy isomer as their core scaffold. The 3-OH base scaffolds (12a–d) deliver 2.4–4.7 percentage points higher baseline ABTS radical scavenging activity than the corresponding 2-OH counterparts (17a,b), and the 3-OH-derived benzimidazole hybrid 14 achieves 96.00% inhibition—statistically exceeding ascorbic acid (90.04%) and both 2-OH-derived hybrids (93–94%) [1]. This eliminates the need to synthesize and screen both regioisomeric series in parallel, conserving synthetic resources and accelerating hit-to-lead timelines.

Early-Stage Toxicology Screening: Use the Unsubstituted 3-Hydroxyquinoline-4-carboxylic Acid Scaffold to Avoid 2-Phenyl Toxicity Liability

For pharmacology teams evaluating quinoline-4-carboxylic acid derivatives as renal or endocrine pharmacodynamic tool compounds, the unsubstituted 3-hydroxyquinoline-4-carboxylic acid scaffold is preferable to the 2-phenyl analog HPC. Blanchard et al. (1951) demonstrated that 3-hydroxycinchoninic acid is less toxic in mice than 3-hydroxy-2-phenylcinchoninic acid while retaining equivalent antidiuretic and renal transport blocking activity in dogs, and equivalent anterior pituitary stimulation potency in rats [2]. Procurement of the 3-hydroxyquinoline-4-carboxylic acid parent scaffold thus provides a lower-toxicity starting point without sacrificing the pharmacodynamic profile.

Blue-Emitting OLED and Photoluminescent Sensor Material Development

Materials research laboratories developing blue-emitting OLED or photoluminescent sensor materials should consider 3-hydroxyquinoline-4-carboxylic acid as a metal-chelating ligand. The Na(I) complex [Na₂(L)₂(Phen)₂(H₂O)₂]·2(H₂O) is a quantitatively characterized deep-blue emitter with CIE coordinates (x = 0.1542, y = 0.0211) and a narrow emission bandwidth of 1.607 eV [3], offering spectral properties fundamentally distinct from the green-emitting 8-hydroxyquinoline metal complexes (Alq₃, CIE y ≈ 0.56) that dominate the literature. The free ligand's strong UV absorption at ~300 nm also supports its use as an optical marker detectable by laser-induced fluorescence .

β-Lactamase Inhibitor Fragment Screening and Antibiotic Adjuvant Discovery

Antimicrobial resistance programs conducting fragment-based or scaffold-oriented screening against β-lactamase enzymes should include 3-hydroxyquinoline-4-carboxylic acid in their compound libraries. The compound demonstrates a measurable IC50 of 3,000 nM against Class C β-lactamase from Enterobacter cloacae 908R [4], a phenotype not reported for the des-hydroxy analog quinoline-4-carboxylic acid. The low-micromolar activity and the structural amenability of the 3-OH/4-COOH scaffold to further derivatization via SEAr chemistry at the C4, C6, and C8 positions [5] make it a rational starting point for elaboration into more potent β-lactamase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.